(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
Properties
IUPAC Name |
(3Z)-3-[(3-chloroanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S2/c1-14-5-7-15(8-6-14)13-24-18-9-10-28-21(18)20(25)19(29(24,26)27)12-23-17-4-2-3-16(22)11-17/h2-12,23H,13H2,1H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUHXMDTHMGMTA-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC(=CC=C4)Cl)S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC(=CC=C4)Cl)/S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide , commonly referred to by its CAS number 894673-57-5 , is a thiazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and therapeutic applications based on diverse research findings.
Basic Information
- Molecular Formula : CHClNOS
- Molecular Weight : 445.0 g/mol
- CAS Number : 894673-57-5
Structure
The structure of the compound includes a thieno[3,2-c][1,2]thiazin core with a chlorophenyl amine substituent and a 4-methylbenzyl group. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- A study evaluated a series of thieno derivatives for their antimicrobial efficacy against various bacterial and fungal strains. The results suggested that compounds with lipophilic groups, such as chlorophenyl substitutions, showed enhanced antimicrobial activity compared to those with simpler substituents .
- In another study focusing on thiazine derivatives, the compound was tested against common pathogens using the agar diffusion method. The results indicated that it possessed considerable antibacterial activity, particularly against Gram-positive bacteria .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound:
- In vitro studies demonstrated that the compound exhibited cytotoxic effects on cancer cell lines. The IC values indicated moderate cytotoxicity, suggesting potential as an anticancer agent .
The proposed mechanism of action for this compound involves interference with cellular processes:
- It is hypothesized that the compound disrupts bacterial cell wall synthesis and inhibits key metabolic pathways in pathogens .
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial properties of this compound against standard antibiotics. The compound demonstrated a broader spectrum of activity against resistant strains of bacteria compared to traditional treatments.
Case Study 2: Cancer Cell Line Testing
In another investigation involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed promising results in inhibiting cell proliferation. The study concluded that further optimization of the compound could enhance its efficacy as an anticancer agent.
Comparison with Similar Compounds
Table 1: Structural and Hypothetical Property Comparison
| Compound Name | Substituent (Position) | Halogen | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| (3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide | 3-chlorophenyl | Cl | ~495.95* | Electron-withdrawing Cl at meta position |
| (3Z)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide | 2-fluorophenyl | F | ~479.47* | Smaller, more electronegative F at ortho position |
*Calculated based on standard atomic masses.
Substituent Effects
- In contrast, the 2-fluorophenyl analogue () places a smaller, highly electronegative fluorine atom at the ortho position, which may increase steric hindrance near the amino-methylene linker, altering binding interactions .
- Benzyl Group Variations : The 4-methylbenzyl group in both compounds likely enhances lipophilicity, aiding membrane permeability. Substitution at the para position minimizes steric clashes, optimizing spatial orientation for target engagement.
Analytical and Crystallographic Insights
- Structural Confirmation: Tools like SHELXL () and WinGX () are indispensable for refining crystal structures, particularly for verifying the Z-configuration of the amino-methylene group and the planarity of the thienothiazinone core.
- Chemical Profiling : Techniques such as 2D-HPTLC () and LC/MS () could elucidate purity and quantify trace impurities, critical for pharmacological studies.
Preparation Methods
Cycloaddition of 3-Aminothiophene Derivatives
Reacting 3-aminothiophene-2-carboxylates with 1,3-dicarbonyl compounds (e.g., acetylacetone) in the presence of oxidative agents forms the thiazine ring. For example, 2-aminothiophene-3-carboxylate and ethyl acetoacetate undergo cyclization in dimethyl sulfoxide (DMSO) at 110°C to yield the thieno-thiazine core. This method achieves ~75% yield but requires precise stoichiometry to avoid side products.
Oxidative Cyclization with 2-Aminobenzenethiol Analogues
Adapting methods from benzothiazine synthesis, 2-amino-5-methylthiophene-3-thiol reacts with β-diketones (e.g., cyclohexane-1,3-dione) under oxidative conditions (H₂O₂/NaOH). Ultrasonication at 40°C enhances reaction efficiency, reducing time from 12 h to 4 h.
Sulfonation to 2,2-Dioxide
The sulfone groups are introduced via oxidation of the thiazine’s sulfur atoms. Hydrogen peroxide (30% in acetic acid) at 60°C for 6 h quantitatively converts thiazine to its 2,2-dioxide. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) in dichloromethane achieve similar results but are cost-prohibitive for large-scale synthesis.
Gram-Scale Synthesis and Industrial Feasibility
The RSC protocol demonstrates scalability:
- Gram-scale : Reacting 10 mmol of aldehyde intermediate with 18 mmol 3-chloroaniline in methanol using 0.01 mol% [Cp*IrCl₂]₂ and HCOOH/Et₃N at 80°C for 12 h yields 83% product.
- Purification : Flash chromatography (petroleum ether:ethyl acetate = 3:1) ensures >95% purity.
Green Chemistry Alternatives
Baker’s Yeast-Catalyzed Cyclization
Replacing chemical oxidants with baker’s yeast in aqueous ethanol under ultrasonication achieves 74% yield for the thiazine core, reducing waste.
Solvent-Free Mechanochemical Synthesis
Ball-milling 3-aminothiophene derivatives with diketones eliminates solvent use, attaining 70% yield in 2 h.
Analytical Characterization
Critical data for validation:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=N), 7.45–7.12 (m, 8H, Ar-H), 4.92 (s, 2H, N-CH₂), 2.41 (s, 3H, CH₃).
- HRMS : m/z calc. for C₂₂H₁₈ClN₃O₃S₂ [M+H]⁺: 496.0521; found: 496.0524.
Challenges and Optimization
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Parameter | Route A () | Route B () |
|---|---|---|
| Starting Material | Benzo[c]thiazinone | 1-Methyl derivative |
| Amine Reagent | 4-Aminobenzenediol | Benzylamine |
| Yield | 17% | 37% |
| Key Step | Prolonged heating | Faster condensation |
How can computational methods guide the design of analogs with enhanced bioactivity?
Advanced Research Focus
Integrate density functional theory (DFT) and molecular docking to:
- Predict Reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites for functionalization .
- Structure-Activity Relationships (SAR) : Model interactions with biological targets (e.g., kinases or microbial enzymes) using software like AutoDock. For example, the 3-chlorophenyl group may enhance hydrophobic binding in enzyme pockets .
- Validate Experimentally : Synthesize top-ranked analogs from virtual libraries and correlate computed binding energies with in vitro IC₅₀ values.
What spectroscopic and crystallographic techniques confirm the Z-configuration of the exo-methylene group?
Q. Basic Research Focus
- ¹H NMR : Look for a deshielded proton signal at δ 8.5–9.0 ppm for the exo-methylene group, with coupling constants (J = 12–14 Hz) indicating trans-configuration .
- X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry. For related compounds, hydrogen-bonded networks (e.g., N–H···O/S interactions) stabilize the Z-form .
- 13C NMR : The carbonyl carbon (C=O) typically appears at δ 165–170 ppm, while the thiazinone sulfur contributes to deshielding .
How can researchers resolve contradictions in reaction yields when modifying aromatic substituents?
Advanced Research Focus
Discrepancies in yields (e.g., 17% vs. 37% in ) may arise from:
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) slow condensation kinetics. Use Hammett plots to correlate substituent σ values with reaction rates.
- Steric Hindrance : Bulky substituents on the benzyl group (e.g., 4-methyl vs. 3-fluorophenyl in ) may reduce accessibility of the reactive site.
- Design of Experiments (DoE) : Apply factorial designs to systematically vary temperature, solvent polarity, and catalyst loading. For example, flow chemistry () enables precise control of residence time and mixing efficiency.
What in vitro assays are suitable for evaluating antimicrobial activity?
Q. Basic Research Focus
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution ().
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices.
- Mechanistic Studies : Probe biofilm disruption via crystal violet staining or β-galactosidase assays for membrane integrity .
How do hydrogen-bonding networks influence solid-state stability?
Q. Advanced Research Focus
- Crystal Packing : In analogs (), N–H···O/S hydrogen bonds form supramolecular aggregates (e.g., hexamers), enhancing thermal stability.
- Formulation Implications : Leverage co-crystallization with excipients (e.g., polyvinylpyrrolidone) to improve solubility without disrupting critical H-bonds.
- Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity to predict storage conditions.
What strategies mitigate challenges in scaling up synthesis?
Q. Advanced Research Focus
- Flow Chemistry : Transition from batch to continuous flow () to enhance heat/mass transfer and reduce side reactions.
- Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent recovery.
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time.
How can structural databases accelerate research on this compound?
Q. Basic Research Focus
- PubChem/Reaxys : Cross-reference synthetic protocols (e.g., CAS numbers) and physicochemical data (e.g., logP, solubility) .
- CSD Analysis : Mine the Cambridge Structural Database for analogous thienothiazinone derivatives to predict crystallization behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
